An In-depth Technical Guide to the Structure and Properties of Isopropenylmagnesium Bromide
An In-depth Technical Guide to the Structure and Properties of Isopropenylmagnesium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents.[1] With the chemical formula C₃H₅BrMg, this reagent is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility is demonstrated in various applications, including the synthesis of alcohols, ketones, and other complex organic molecules.[1] For instance, it has been utilized as a key reagent in the preparation of zofenoprilat (B1230023) and (S)-(−)-phosphonotrixin.[3] This guide provides a detailed overview of its structure, physicochemical properties, and a standard experimental protocol for its synthesis.
Chemical Structure and Bonding
The fundamental structure of isopropenylmagnesium bromide consists of an isopropenyl group (prop-1-en-2-yl) covalently bonded to a magnesium atom.[1] The magnesium atom, in turn, is ionically bonded to a bromine atom.[4] The isopropenyl group acts as a carbanion, making the compound a potent nucleophile.[1] In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric R-Mg-X, the dimeric bridged species, and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.
Caption: Molecular structure of Isopropenylmagnesium Bromide.
Physicochemical Properties
Isopropenylmagnesium bromide is typically supplied as a solution, commonly in tetrahydrofuran (THF) or 2-methyltetrahydrofuran, and appears as a colorless to yellowish, or even brown, liquid.[1][4] It is highly flammable and reacts violently with water.[1] The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13291-18-4 | [1][4][5][6] |
| Molecular Formula | C₃H₅BrMg | [2][4][5][6] |
| Molecular Weight | 145.28 g/mol | [2][5][6][7] |
| IUPAC Name | bromo(prop-1-en-2-yl)magnesium | [4] |
| Synonyms | 1-Methylvinylmagnesium bromide, 2-Propen-2-ylmagnesium bromide | [8] |
| Appearance | White to orange crystalline powder or solution in THF/2-MeTHF | [1][7] |
| Boiling Point | 67 °C (for THF solution) | [7][8] |
| Density | ~0.94 g/mL at 20-25 °C (for THF solution) | [7][8] |
| Storage Temperature | 2-8°C | [1][7] |
| SMILES | CC(=C)[Mg]Br | [4] |
| InChI Key | LFTYALBVGVNGLI-UHFFFAOYSA-M | [4][8] |
Experimental Protocols
Synthesis of Isopropenylmagnesium Bromide
The preparation of isopropenylmagnesium bromide is a standard Grignard reaction, requiring anhydrous conditions to prevent the reagent from being quenched by water.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of Isopropenylmagnesium Bromide.
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Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (e.g., 6.33 g).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (e.g., 20 ml) to cover the magnesium.
-
Initiation: Prepare a solution of 2-bromopropene (e.g., 20 ml) in anhydrous THF (e.g., 230 ml) and place it in the dropping funnel. Add a small volume (e.g., 10 ml) of this solution to the magnesium suspension. The reaction may need gentle heating to initiate, which is typically indicated by the disappearance of the shiny magnesium surface and the start of bubbling.
-
Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has reacted.
-
Final Product: Cool the mixture to room temperature. The resulting grey-to-brown solution is isopropenylmagnesium bromide in THF, which can be titrated to determine its molarity (e.g., a typical preparation yields a solution of around 0.82 M).[5]
Application in Grignard Reaction
Isopropenylmagnesium bromide is frequently used to introduce an isopropenyl group onto an electrophilic center, such as a carbonyl carbon.[3]
General Protocol:
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An electrophile (e.g., an aldehyde, ketone, or ester) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath (0 °C).
-
The standardized isopropenylmagnesium bromide solution is added dropwise via a syringe or dropping funnel.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC or GC).
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The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The product is then extracted using an organic solvent, dried, and purified by standard methods like column chromatography.
Conclusion
Isopropenylmagnesium bromide is a fundamental Grignard reagent with a well-defined structure centered around a nucleophilic carbon-magnesium bond. Its physicochemical properties necessitate careful handling, particularly its reactivity with water and air. The straightforward, yet sensitive, synthesis protocol allows for its preparation in the lab, providing a powerful tool for synthetic chemists in academic and industrial research, including drug development, to construct complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Magnesium, bromo(1-methylethenyl)- | C3H5BrMg | CID 4187787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Isopropenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 5. ISOPROPENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. ISOPROPENYLMAGNESIUM BROMIDE | 13291-18-4 [amp.chemicalbook.com]
- 8. Isopropenylmagnesium bromide solution | Krackeler Scientific, Inc. [krackeler.com]
